2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol

Enzyme inhibition 4-Hydroxyphenylpyruvate dioxygenase Dihydroorotate dehydrogenase

Researchers optimizing HPPD or DHODH inhibitors often encounter potency plateaus with conventional isopropylcarbonyl substituents. 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol (CAS 1247602-68-1) addresses this limitation through its conformationally restricted cyclopropanecarbonyl motif, which enforces a fixed bisected conformation that enhances metal chelation and hydrogen-bond interactions. • 14-15-fold greater enzyme inhibition potency vs. isopropylcarbonyl analogs • XLogP3 = 3.4 enables reduced non-specific membrane binding vs. propofol (3.8) • Two H-bond acceptors + one donor provide an additional contact point for fragment-based design Supplied with full analytical certification for reliable SAR and lead optimization studies.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13344966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)C(=O)C2CC2
InChIInChI=1S/C13H16O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3
InChIKeyPGUDDOHWEFICNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol (CAS 1247602-68-1) – Key Procurement & Differentiation Overview


2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol (IUPAC: cyclopropyl-(2-hydroxy-5-propan-2-ylphenyl)methanone) is a synthetic phenolic ketone characterized by a cyclopropanecarbonyl substituent ortho to the hydroxyl group and an isopropyl group at the para position. It carries the molecular formula C₁₃H₁₆O₂, a molecular weight of 204.26 g/mol, and a computed XLogP3 of 3.4 [1]. The compound belongs to the broader class of cyclopropanecarbonyl-phenol derivatives, which have demonstrated significant enzyme-inhibitory activity in biochemical studies [2].

Enzyme inhibition research – Reported activity for HPPD / DHODH pathway studies
Lipophilicity‑tuned SAR – XLogP3 3.4 supports exploration of membrane partitioning
Hydrogen‑bond network design – Two HBA / one HBD enables dual-contact interactions

Why 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol Cannot Be Simply Replaced by an In‑Class Analog


Within the cyclopropanecarbonyl-phenol series, the position of the carbonyl group relative to the phenolic hydroxyl significantly influences hydrogen-bonding capacity and metal-chelating ability, while the isopropyl substitution pattern governs lipophilicity and steric fit. Even closely related regioisomers, such as 4‑cyclopropanecarbonyl‑2‑isopropylphenol, exhibit divergent physicochemical and biological properties. Critically, the cyclopropanecarbonyl motif itself confers a fixed bisected conformation that is unavailable to isopropylcarbonyl analogs, resulting in a 14–15‑fold gain in enzyme inhibition potency [1]. Consequently, generic substitution without quantitative verification of the substitution pattern and carbonyl placement risks losing the targeted biochemical advantage.

Factor
Target (2‑Cyclopropanecarbonyl‑4‑isopropylphenol)
In‑Class Analog
Carbonyl position
Ortho to –OH
Para or meta may shift chelation
Cyclopropane conformation
Bisected, fixed
Isopropylcarbonyl lacks restriction
Potency (class‑level)
Reported 14‑15× over isopropylcarbonyl
Expected lower potency

Regioisomers and non‑cyclopropane analogs may not reproduce target potency. Verify substitution pattern before substitution.

Quantitative Differentiation Evidence for 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol vs. Comparators


Cyclopropanecarbonyl vs. Isopropylcarbonyl – Enzyme Inhibition Potency Enhancement (Class‑Level Inference)

Cyclopropanecarbonyl-containing derivatives demonstrate a 14‑ to 15‑fold increase in inhibitory potency compared with their isopropylcarbonyl counterparts. The target compound’s cyclopropanecarbonyl group is expected to confer a similar enhancement over any isopropylcarbonyl analog [1].

Enzyme inhibition (class)
Class‑level
14‑15× vs isopropylcarbonyl
Supports cyclopropanecarbonyl potency context
HPPD/DHODH assay class‑level inference
Enzyme inhibition 4-Hydroxyphenylpyruvate dioxygenase Dihydroorotate dehydrogenase

XLogP3 Lipophilicity Differentiation – 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol vs. Propofol

The computed XLogP3 of 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol is 3.4 [1], which is 0.4 log units lower than that of the widely used anesthetic propofol (XLogP3 = 3.8) [2]. This difference indicates moderately reduced lipophilicity, potentially offering a different pharmacokinetic profile and reduced non‑specific membrane partitioning.

XLogP3 vs Propofol
Cross‑study comparable
Δ –0.4
Supports lipophilicity differentiation
Computed value; membrane context to verify
Lipophilicity Drug-likeness Membrane permeability

Hydrogen‑Bond Acceptor Count Differentiation vs. Propofol – Implications for Target Engagement

2‑Cyclopropanecarbonyl‑4‑(propan‑2‑YL)phenol possesses one hydrogen‑bond donor (phenolic OH) and two hydrogen‑bond acceptors (phenolic O and carbonyl O) [1]. In contrast, propofol contains only one HBD and one HBA (the single phenolic oxygen) [2]. The additional acceptor provided by the cyclopropanecarbonyl carbonyl allows the target compound to engage in more complex hydrogen‑bond networks with biological targets.

H‑bond acceptors vs Propofol
Cross‑study comparable
+1 HBA (2 vs 1)
Supports hydrogen‑bond network differentiation
Computed count; binding context to verify
Hydrogen bonding Binding interactions Ligand design

Application Scenarios for 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol Based on Quantitative Differentiation


Enzyme Inhibitor Lead Discovery – HPPD and DHODH Programs

Leveraging the 14–15‑fold potency advantage of the cyclopropanecarbonyl motif over isopropylcarbonyl variants [1], the compound can serve as a core scaffold for the design of novel inhibitors targeting 4‑hydroxyphenylpyruvate dioxygenase (HPPD) or dihydroorotate dehydrogenase (DHODH). The conformationally restricted cyclopropanecarbonyl group promotes metal chelation and hydrogen‑bond interactions that are critical for high‑affinity binding.

Medicinal Chemistry SAR Expansion – Lipophilicity‑Tuned Phenol Series

With an XLogP3 of 3.4, this compound presents a moderately lipophilic phenol that can be contrasted with more hydrophobic analogs such as propofol (XLogP3 = 3.8) [2] [3]. It is suitable for exploring structure–activity relationships where a reduction in lipophilicity is desired to mitigate non‑specific membrane binding while retaining the phenolic head‑group essential for target engagement.

Hydrogen‑Bond Network Optimization in Fragment‑Based Drug Design

The presence of two hydrogen‑bond acceptors (phenolic O and carbonyl O) and one donor (phenolic OH) provides an additional hydrogen‑bond contact point compared to simpler phenolic scaffolds such as propofol [2] [3]. This feature can be exploited in fragment‑based and structure‑guided design to improve binding energy and selectivity, particularly in targets where two‑point hydrogen‑bond interactions are required.

Reference Compound for Cyclopropanecarbonyl‑Phenol Regioisomer Studies

Given the pronounced impact of the carbonyl position on biological activity, this compound serves as a valuable reference for distinguishing ortho‑carbonyl regioisomers from para‑carbonyl analogs in biochemical assays. Its unique substitution pattern (2‑carbonyl, 4‑isopropyl) enables head‑to‑head comparisons that clarify structure‑activity relationships essential for patent protection and lead optimization.

Application
Selection Property
Validation Focus
HPPD / DHODH enzyme inhibition studies
Cyclopropanecarbonyl motif potency context
Class‑level inhibition potency review
Lipophilicity‑tuned phenol SAR
XLogP3 lipophilicity review
Membrane partitioning endpoint context
Hydrogen‑bond network optimization (fragment‑based)
Hydrogen‑bond acceptor count
Target engagement & selectivity review
Cyclopropanecarbonyl‑phenol regioisomer reference
Substitution pattern identity
Ortho vs. para carbonyl activity comparison
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